1-Benzyl-3-(2-methoxyphenyl)pyrrolidine
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Overview
Description
1-Benzyl-3-(2-methoxyphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group and a 2-methoxyphenyl group attached to the pyrrolidine ring. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets .
Preparation Methods
The synthesis of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound . Industrial production methods may involve the use of more scalable and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
1-Benzyl-3-(2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrrolidines and their derivatives .
Scientific Research Applications
1-Benzyl-3-(2-methoxyphenyl)pyrrolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-Benzyl-3-(2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of a methoxy group, which can influence its chemical reactivity and biological activity.
1-Benzyl-2-pyrrolidinone: This compound contains a carbonyl group, making it more reactive in certain chemical reactions compared to this compound.
Ethyl 1-benzyl-pyrrolidine-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-benzyl-3-(2-methoxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-10-6-5-9-17(18)16-11-12-19(14-16)13-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUWITMGPQXPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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